1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a tetrahydrofuran ring, a pyrazole ring, and a trifluoromethyl-substituted phenyl group, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the tetrahydrofuran moiety. The final step often involves the coupling of the pyrazole derivative with a trifluoromethyl-substituted phenyl isocyanate under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique structural features.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-phenylurea: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group in 1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Properties
IUPAC Name |
1-[1-(oxolan-3-yl)pyrazol-4-yl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c16-15(17,18)10-1-3-11(4-2-10)20-14(23)21-12-7-19-22(8-12)13-5-6-24-9-13/h1-4,7-8,13H,5-6,9H2,(H2,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVVDAKYBFBRLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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